5-LOX Inactivity vs. FAAH Inhibitors
In a direct enzyme inhibition assay, 3-[2-(N-Benzyl)pyrrolyl] acrylic acid was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM. The compound exhibited no significant activity (NS) [1]. This negative result provides a crucial differentiator from structurally related N-benzyl pyrrole compounds that are potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism [2]. While some N-benzyl pyrroles demonstrate nanomolar to micromolar FAAH inhibition, this specific acrylic acid derivative is inactive against 5-lipoxygenase, suggesting a distinct target selectivity profile [3].
| Evidence Dimension | Inhibition of 5-Lipoxygenase Enzyme Activity |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | N-benzyl pyrrole FAAH inhibitors (e.g., from patent US20130109721) exhibit FAAH inhibitory activity, though specific 5-LOX data not available for direct comparison |
| Quantified Difference | Target compound is inactive against 5-LOX, whereas other N-benzyl pyrroles show activity against FAAH (specific IC50 values not disclosed in public domain for this compound class) |
| Conditions | RBL-1 cell lysate, 5-lipoxygenase assay, 100 µM compound concentration |
Why This Matters
This negative selectivity data is critical for researchers seeking compounds that do not interfere with leukotriene biosynthesis, thereby avoiding off-target effects in inflammation models.
- [1] ChEMBL. CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. Assay Report. View Source
- [2] Justia Patents. FAAH Inhibitors. US Patent Application 20130109721, 2013. View Source
- [3] Google Patents. FAAH inhibitors. US20130109721A1, 2010. View Source
